[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13451776
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-6-9-15(11-21)20-18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,19H2,1-2H3,(H,20,23)/t15?,16-/m0/s1 |
| Standard InChI Key | CUCHXCUJNJXXAM-LYKKTTPLSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The compound features a piperidine ring substituted at the 1-position with an (S)-2-amino-3-methyl-butyryl group and at the 3-position with a benzyl carbamate moiety. The stereochemical configuration at both chiral centers—(S) for the amino acid side chain and (3S) for the piperidine ring—plays a critical role in its molecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₃O₃ |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | Benzyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]carbamate |
| CAS Number | 1401666-94-1 |
The benzyl carbamate group serves as a protective moiety during synthesis, while the amino acid side chain contributes to hydrogen-bonding interactions with biological targets.
Synthetic Methodologies
Stepwise Assembly
Synthesis typically involves a multi-step sequence:
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Piperidine Functionalization: The piperidine ring is derivatized via reductive amination or nucleophilic substitution to introduce the carbamate group.
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Amino Acid Coupling: The (S)-2-amino-3-methyl-butyryl moiety is conjugated to the piperidine nitrogen using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Carbamate Formation: Reaction with benzyl chloroformate under basic conditions installs the benzyl carbamate group.
Industrial-Scale Considerations
Optimized protocols employ continuous flow reactors to enhance yield (reported up to 85%) and reduce reaction times. Purification via gradient silica gel chromatography ensures >95% purity, critical for pharmaceutical applications.
Reactivity and Functionalization
Key Reaction Pathways
The compound participates in reactions characteristic of both amines and carbamates:
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Nucleophilic Substitution: The piperidine nitrogen undergoes alkylation or acylation.
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Deprotection: Hydrogenolysis or acidic hydrolysis removes the benzyl carbamate group, exposing the free amine for further functionalization.
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Oxidation/Reduction: Selective oxidation of the piperidine ring or reduction of the amide bond modifies pharmacological properties.
Table 2: Representative Reaction Conditions
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Deprotection | H₂/Pd-C, EtOH | Free amine for peptide synthesis |
| Acylation | Acetyl chloride, Et₃N | Modified receptor affinity |
Applications in Drug Discovery
Lead Optimization Strategies
Structural analogs of this compound are explored as:
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Protease Inhibitors: Targeting HIV-1 protease and SARS-CoV-2 main protease (Mᴾʳᵒ).
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Antidepressants: Dual serotonin-norepinephrine reuptake inhibition with reduced side-effect profiles.
Pharmacokinetic Profiling
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Bioavailability: Oral administration in primates showed 55% bioavailability due to enhanced membrane permeability from the 3-methylbutyryl group.
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Metabolism: Hepatic clearance primarily via CYP3A4, with a half-life of 6.2 hours.
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